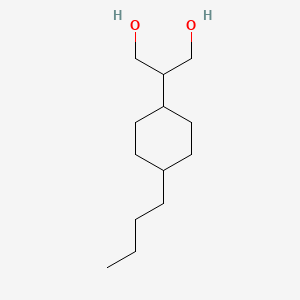
5,7,4'-Trihydroxy-3,6-diMethoxy-3'-prenylflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone is a flavonoid compound characterized by its unique structure, which includes three hydroxyl groups, two methoxy groups, and a prenyl group. This compound is derived from natural sources, particularly from the herbs of Dodonaea viscosa . It is known for its yellow powder form and has a molecular formula of C22H22O7 with a molecular weight of 398.4 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone typically involves the prenylation of a flavonoid skeletonThe final step involves the prenylation reaction, where a prenyl group is added to the flavonoid core under specific conditions, such as the presence of a base and a prenyl donor .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .
化学反応の分析
Types of Reactions
5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various bases and acids for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone. These derivatives often exhibit different biological activities and properties compared to the parent compound .
科学的研究の応用
5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and as a starting material for the synthesis of other flavonoid derivatives.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
作用機序
The mechanism of action of 5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone involves its interaction with various molecular targets and pathways. The prenyl group enhances its lipid solubility and affinity for cell membranes, facilitating its absorption and bioavailability. The compound exerts its effects through multiple pathways, including the modulation of oxidative stress, inhibition of inflammatory mediators, and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone: Similar structure with an additional prenyl group, exhibiting enhanced biological activities.
5,7,3’,4’-Tetrahydroxy-3-methoxy-8,5’-diprenylflavone: Known for its potent anticancer properties.
5,6,4’-Trihydroxy-3,7-dimethoxyflavone: Another flavonoid with similar hydroxyl and methoxy groups but differing in the position of these groups.
Uniqueness
5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone is unique due to its specific combination of hydroxyl, methoxy, and prenyl groups, which contribute to its distinct biological activities and potential therapeutic applications. Its structural features enhance its bioavailability and interaction with molecular targets, making it a valuable compound for scientific research and potential therapeutic use .
特性
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,6-dimethoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-11(2)5-6-12-9-13(7-8-14(12)23)20-22(28-4)19(26)17-16(29-20)10-15(24)21(27-3)18(17)25/h5,7-10,23-25H,6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXCTBPUBORURW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
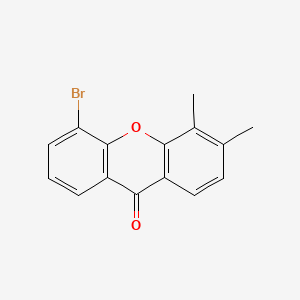

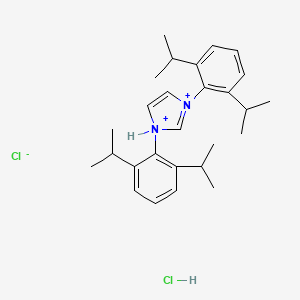
![2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B592739.png)
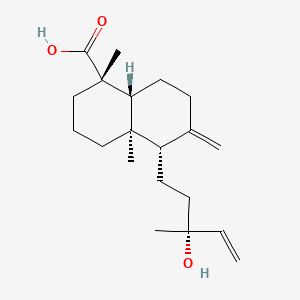

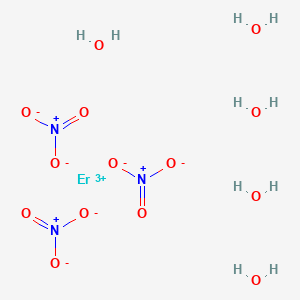
![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)
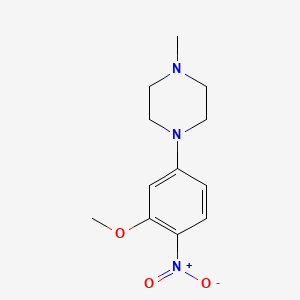

![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)
